An In-Depth Technical Guide to 4-(2,2-Dimethylmorpholin-4-yl)-2-methoxyaniline: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 4-(2,2-Dimethylmorpholin-4-yl)-2-methoxyaniline: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 4-(2,2-dimethylmorpholin-4-yl)-2-methoxyaniline, a substituted aniline derivative of significant interest in medicinal chemistry and drug discovery. By dissecting its structural components, we will explore its chemical identity, propose a robust synthetic strategy, and delve into the rationale behind its potential applications as a scaffold for novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this compound's chemical significance and utility.
Core Chemical Identity and Properties
To effectively work with any chemical entity, a precise understanding of its structure and fundamental properties is paramount. 4-(2,2-Dimethylmorpholin-4-yl)-2-methoxyaniline is a molecule that combines three key structural motifs: a methoxy-substituted aniline ring, a morpholine heterocycle, and gem-dimethyl substitution on the morpholine ring.
Structural Identifiers
The unambiguous identification of a chemical compound is crucial for database searches, regulatory submissions, and scientific communication. The standard identifiers for 4-(2,2-Dimethylmorpholin-4-yl)-2-methoxyaniline are provided below.
| Identifier | Value | Source |
| SMILES | CC1(CN(CCO1)C2=CC(=C(C=C2)N)OC)C | PubChem[1] |
| InChIKey | MKORQHDZQJCFMT-UHFFFAOYSA-N | PubChem[1] |
Physicochemical Properties
The following table summarizes key computed physicochemical properties that are critical for predicting the molecule's behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| Molecular Formula | C13H20N2O2 | PubChem[1] |
| Molecular Weight | 236.31 g/mol | PubChem[1] |
| XLogP3 (Predicted) | 1.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
The predicted XLogP3 value of 1.6 suggests a moderate level of lipophilicity, which is often a desirable characteristic for orally bioavailable drugs, as it influences solubility, permeability, and metabolic stability.
Proposed Synthetic Strategy: A Rationale-Driven Approach
Retrosynthetic Analysis
A retrosynthetic approach allows for the logical deconstruction of the target molecule to identify readily available starting materials.
Caption: Proposed workflow for Buchwald-Hartwig synthesis.
Step-by-Step Protocol:
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Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 4-bromo-2-methoxyaniline (1 equivalent), 2,2-dimethylmorpholine (1.2 equivalents), a palladium catalyst such as palladium(II) acetate (0.05 equivalents), and a suitable phosphine ligand like BINAP (0.08 equivalents). [2]2. Solvent and Base Addition: Add a strong, non-nucleophilic base, such as cesium carbonate (2 equivalents), and an anhydrous aprotic solvent like toluene.
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Reaction Execution: Degas the reaction mixture and heat it to a temperature typically between 80-110°C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
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Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the desired 4-(2,2-dimethylmorpholin-4-yl)-2-methoxyaniline.
Causality Behind Experimental Choices:
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Palladium Catalyst and Ligand: The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand is critical for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forms the C-N bond. [3]* Inert Atmosphere: The use of an inert atmosphere is essential to prevent the oxidation of the Pd(0) active catalyst, which would render it inactive.
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Base: A strong, non-nucleophilic base is required to deprotonate the morpholine, making it a more potent nucleophile in the catalytic cycle.
Alternative Synthetic Protocol: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is another viable method, particularly if the aniline ring is activated by a strong electron-withdrawing group, such as a nitro group, in a position ortho or para to a good leaving group (e.g., a halogen). [4] Synthetic Route via SNAr:
Caption: Two-step synthesis via SNAr and reduction.
Step-by-Step Protocol:
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SNAr Reaction: Combine 1-fluoro-2-methoxy-4-nitrobenzene (1 equivalent), 2,2-dimethylmorpholine (1.2 equivalents), and a mild base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). Heat the mixture to facilitate the substitution reaction. The fluorine atom is an excellent leaving group in SNAr reactions.
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Isolation of Intermediate: After the reaction is complete, the intermediate, 4-(2,2-dimethylmorpholin-4-yl)-2-methoxy-1-nitrobenzene, can be isolated by pouring the reaction mixture into water and collecting the precipitate.
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Nitro Group Reduction: The isolated nitro-intermediate is then dissolved in a suitable solvent (e.g., ethanol or ethyl acetate), and a reducing agent is added. Common methods include using iron powder in the presence of ammonium chloride or catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst. [5]4. Final Product Isolation: After the reduction is complete, the reaction mixture is worked up to remove the catalyst and byproducts, followed by purification to yield the final product.
Trustworthiness of Protocols: Both proposed synthetic routes are based on highly reliable and extensively documented reactions in organic chemistry. The Buchwald-Hartwig amination, in particular, is a Nobel Prize-winning methodology, underscoring its robustness and broad applicability.
Significance in Drug Discovery and Medicinal Chemistry
The structural features of 4-(2,2-dimethylmorpholin-4-yl)-2-methoxyaniline make it a valuable scaffold in drug discovery. The morpholine and methoxyaniline moieties are considered "privileged structures" in medicinal chemistry, as they are frequently found in bioactive molecules and approved drugs. [1][6]
The Role of the Morpholine Moiety
The morpholine ring is often incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties. [7][8]Its presence can:
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Enhance Aqueous Solubility: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, improving solubility.
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Improve Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation.
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Modulate Lipophilicity: It provides a way to fine-tune the overall lipophilicity of a molecule.
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Act as a Pharmacophore: The morpholine nitrogen can engage in crucial interactions with biological targets. [1]
The Significance of the 2-Methoxyaniline Scaffold
The 2-methoxyaniline scaffold is a key component in a wide range of pharmacologically active compounds, particularly kinase inhibitors. [9][10]The methoxy group can influence the electronic properties of the aniline ring and can also participate in hydrogen bonding with target proteins. The aniline nitrogen serves as a crucial attachment point for building more complex molecular architectures.
Potential Therapeutic Applications
Given the prevalence of the morpholinoaniline and methoxyaniline scaffolds in kinase inhibitors, it is highly probable that derivatives of 4-(2,2-dimethylmorpholin-4-yl)-2-methoxyaniline could be investigated as:
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Anti-cancer Agents: Many kinase inhibitors targeting pathways involved in cell proliferation, survival, and angiogenesis feature these structural motifs. [9][10][11]* CNS-active Drugs: The morpholine moiety is known to improve brain permeability, making it a valuable component in the design of drugs targeting the central nervous system. [12][13] The gem-dimethyl substitution on the morpholine ring can provide steric hindrance that may influence the binding affinity and selectivity for specific biological targets, while also potentially improving metabolic stability by blocking sites of oxidation.
Conclusion
4-(2,2-Dimethylmorpholin-4-yl)-2-methoxyaniline represents a promising chemical scaffold for the development of novel therapeutic agents. Its core chemical identifiers and properties are well-defined. While a specific synthesis has not been published, robust and reliable synthetic strategies, such as the Buchwald-Hartwig amination and nucleophilic aromatic substitution, can be confidently proposed. The combination of the metabolically stable and solubilizing dimethylmorpholine group with the pharmacologically relevant 2-methoxyaniline core makes this molecule and its derivatives prime candidates for exploration in oncology, neuroscience, and other areas of drug discovery. This guide provides a solid foundation for researchers to embark on the synthesis and investigation of this intriguing compound.
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Král'ová, V., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 159-165. [Link]
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Král'ová, V., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PubMed, 23362423. [Link]
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MDPI. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. [Link]
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